3,4-difluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS No.: 893946-22-0
Cat. No.: VC4764374
Molecular Formula: C19H15F2N3OS
Molecular Weight: 371.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893946-22-0 |
|---|---|
| Molecular Formula | C19H15F2N3OS |
| Molecular Weight | 371.41 |
| IUPAC Name | 3,4-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C19H15F2N3OS/c1-11-3-2-4-13(7-11)24-18(14-9-26-10-17(14)23-24)22-19(25)12-5-6-15(20)16(21)8-12/h2-8H,9-10H2,1H3,(H,22,25) |
| Standard InChI Key | WVTUJZUQCXJZRB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)F)F |
Introduction
The compound 3,4-difluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic molecule that incorporates several distinct structural elements, including a benzamide moiety, a thieno[3,4-c]pyrazole ring system, and a 3-methylphenyl substituent. This compound is of interest due to its potential applications in pharmaceuticals and materials science, where the combination of fluorine atoms and the thieno[3,4-c]pyrazole ring may confer unique biological or physical properties.
General Synthetic Approach:
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Formation of Thieno[3,4-c]pyrazole Ring: This might involve condensation reactions between thiophene derivatives and pyrazole precursors.
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Introduction of 3-Methylphenyl Group: This could be achieved through cross-coupling reactions.
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Coupling with Benzamide Moiety: Typically involves amide bond formation.
Biological and Physical Applications
While specific biological or physical applications of 3,4-difluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide are not well-documented, compounds with similar structures have been explored for their potential in drug discovery and materials science. The presence of fluorine atoms can enhance lipophilicity and stability, which may be beneficial in pharmaceutical applications. The thieno[3,4-c]pyrazole ring system can contribute to unique optical or electronic properties.
Table: Potential Applications
| Application Area | Potential Benefits |
|---|---|
| Pharmaceuticals | Enhanced stability and lipophilicity |
| Materials Science | Unique optical or electronic properties |
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